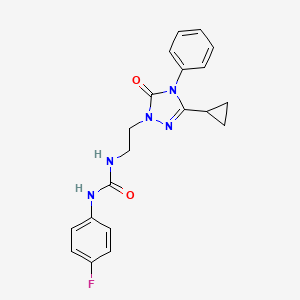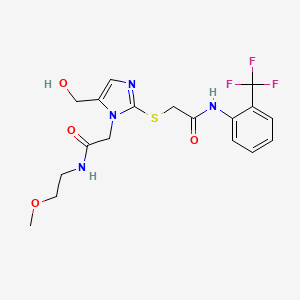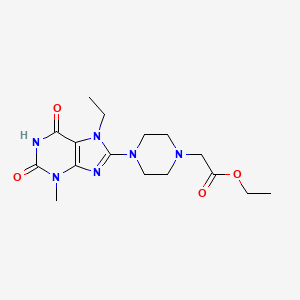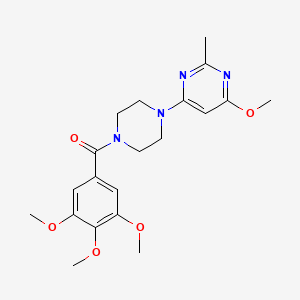
1-Propylcyclobutanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propylcyclobutanamine hydrochloride is a chemical compound with the molecular formula C7H15N·HCl . It is used as a building block in chemical synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like 1-Propylcyclobutanamine hydrochloride would typically include its melting point, boiling point, density, solubility, and stability. Unfortunately, I could not find specific information on these properties for this compound .Wissenschaftliche Forschungsanwendungen
Tumor-Seeking Agents
One study discusses a compound, 1-aminocyclobutane[11C]carboxylic acid, showing potential as a tumor-seeking agent. This compound demonstrated preferential incorporation by several tumor types in animals and was cleared rapidly from the blood, indicating its potential for tumor imaging and possibly guiding the development of similar compounds for cancer research (Washburn et al., 1979).
Cross-Coupling Reactions
Another study highlights the use of 1-methyl-1-vinyl- and 1-methyl-1-(prop-2-enyl)silacyclobutane in palladium-catalyzed cross-coupling reactions of aryl halides. This demonstrates the utility of cyclobutane derivatives in facilitating organic synthesis, which could be relevant for the synthesis of complex molecules including those related to "1-Propylcyclobutanamine hydrochloride" (Denmark & Wang, 2000).
Corrosion Inhibition
Research on 2-cyclohexenylcyclohexanone investigated its potential as a corrosion inhibitor for carbon steel in hydrochloric acid solutions. This study suggests the broader application of cyclobutane derivatives in materials science, particularly in corrosion protection (Ostapenko et al., 2014).
Ethylene Inhibition in Agriculture
A review on 1-methylcyclopropene discusses its role as an inhibitor of ethylene action in plants, indicating potential agricultural applications for cyclobutane derivatives to enhance the storage and shelf life of fruits, vegetables, and floricultural crops (Blankenship & Dole, 2003).
Novel Synthetic Methods
Studies on the synthesis of cyclobutanes and their derivatives, including the development of new synthetic methods and their applications in organic chemistry, suggest the versatility and potential utility of cyclobutane-based compounds in developing new pharmaceuticals and materials (Lopchuk et al., 2017).
Wirkmechanismus
The mechanism of action of 1-Propylcyclobutanamine hydrochloride is not specified in the sources I found. The mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which is often specific to the context of its use, such as in a pharmaceutical or therapeutic application .
Eigenschaften
IUPAC Name |
1-propylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-2-4-7(8)5-3-6-7;/h2-6,8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURCATSIVSGVTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2599333.png)



![5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2599338.png)
![{4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B2599340.png)
![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2599342.png)
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2599343.png)

![N-(3,4-difluorophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2599347.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2599348.png)


![2-chloro-N-[1-(4-isopropylphenyl)-2-methylpropyl]acetamide](/img/structure/B2599353.png)